molecular formula C11H15Cl2NO B1489459 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride CAS No. 1311314-98-3

2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride

Cat. No.: B1489459
CAS No.: 1311314-98-3
M. Wt: 248.15 g/mol
InChI Key: WIKBBUOIWYFACR-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride is a chemical compound that belongs to the morpholine family It is characterized by the presence of a chlorophenyl group and a methyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then methylated using methyl iodide or a similar methylating agent to obtain 2-(2-Chlorophenyl)-5-methylmorpholine. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of efficient catalysts and purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted morpholine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the compound’s structure allows it to interact with biological macromolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-4-methylmorpholine hydrochloride
  • 2-(2-Chlorophenyl)-6-methylmorpholine hydrochloride
  • 2-(4-Chlorophenyl)-5-methylmorpholine hydrochloride

Uniqueness

2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride is unique due to the specific positioning of the chlorophenyl and methyl groups on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific reactivity and potential biological activities differentiate it from other similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c1-8-7-14-11(6-13-8)9-4-2-3-5-10(9)12;/h2-5,8,11,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKBBUOIWYFACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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